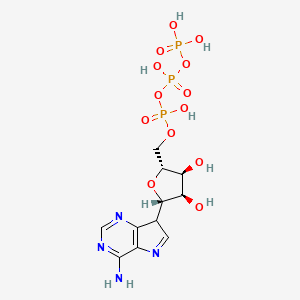
9-Deazaadenosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Deazaadenosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O13P3 and its molecular weight is 506.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Lymphocyte Function
One of the notable applications of 9-deazaadenosine is its ability to inhibit lymphocyte-mediated cytolysis. Research indicates that 9-deazaadenosine can significantly reduce the cytolytic activity of lymphocytes, which is crucial for immune response. In vitro studies demonstrated that at concentrations as low as 0.07 µM, 9-deazaadenosine inhibited lymphocyte function in a time-dependent manner. The compound was metabolized to 9-deazaATP, leading to a decrease in cellular ATP levels, which correlated with impaired lymphocyte activity .
Table 1: Effects of 9-Deazaadenosine on Lymphocyte Function
| Pretreatment Time | Concentration (µM) | Inhibition (%) |
|---|---|---|
| 1 hour | 100 | No effect |
| 3 hours | 10 | 50 |
| 22 hours | 0.07 | 50 |
Antitumor Activity
9-Deazaadenosine has been identified as a potent antitumor agent. Studies have shown that it inhibits the growth of various human solid tumor cell lines in vitro, with IC50 values ranging from 1.1×10−8 to 8.5×10−8 M. Notably, when combined with adenosine deaminase inhibitors, its efficacy was significantly enhanced, particularly against ovarian carcinoma cell lines .
Table 2: Antitumor Efficacy of 9-Deazaadenosine
| Cell Line | IC50 (M) | Effect of Adenosine Deaminase Inhibitor |
|---|---|---|
| Ovarian Carcinoma | 8.5×10−8 | Potentiated by ~10-fold |
| Pancreatic Carcinoma | 1.5×10−8 | Not specified |
Nucleic Acid Stability and Sequencing Applications
The incorporation of modified nucleotides like 9-deazaATP into nucleic acids enhances their stability and facilitates advanced sequencing techniques. Research indicates that nucleic acids containing deaza-analogues show increased stability under matrix-assisted laser desorption/ionization mass spectrometry conditions. This property could enable rapid DNA sequencing methods by allowing for more reliable detection of sequencing products .
Table 3: Stability Comparison of Nucleic Acids
| Nucleotide Type | Stability Under MALDI-MS |
|---|---|
| Standard Nucleotides | Low |
| Deaza-Modified Nucleotides | High |
Mechanistic Insights into Cellular Metabolism
The metabolic pathways involving 9-deazaadenosine have been extensively studied to understand its biochemical effects on cells. It has been shown to alter the levels of various nucleotides within cells, particularly reducing ATP concentrations while increasing levels of its triphosphate form, thereby impacting cellular energy metabolism and signaling pathways .
Eigenschaften
CAS-Nummer |
86568-55-0 |
|---|---|
Molekularformel |
C11H17N4O13P3 |
Molekulargewicht |
506.19 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5S)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
MXSLUFGKBYJNGX-UDUKESQJSA-N |
SMILES |
C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Isomerische SMILES |
C1=NC2=C(C1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Kanonische SMILES |
C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |
Synonyme |
9-deazaadenosine triphosphate C9ATP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















